![molecular formula C13H19ClN2O3 B1421402 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 1221723-48-3](/img/structure/B1421402.png)
1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride
Overview
Description
1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride, also known as DMBP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMBP is a derivative of piperazine, a heterocyclic organic compound that has been extensively studied for its pharmacological properties. DMBP is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a precursor in the synthesis of a variety of novel organic molecules. Its structure allows for the introduction of additional functional groups, which can lead to the development of new pharmaceuticals and materials with unique properties .
Pharmacological Research
Due to its piperazine core, this chemical is of interest in pharmacological research. Piperazine derivatives are known for their potential neurological activity, and modifying the dimethoxybenzoyl group could lead to new treatments for neurological disorders .
Chemical Biology Studies
Researchers use this compound in chemical biology to understand the interaction between small molecules and biological systems. It can help in mapping out biological pathways and identifying potential drug targets .
Development of Diagnostic Agents
The compound’s ability to be modified makes it a candidate for the development of diagnostic agents. By attaching a radioactive or fluorescent label, it could be used in imaging techniques to diagnose diseases .
Material Science Applications
In material science, this compound could be used to synthesize polymers or co-polymers with specific characteristics, such as increased flexibility or improved thermal stability .
Catalyst Design
The structure of 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride could be utilized in the design of catalysts for chemical reactions. Its potential to act as a ligand for metal catalysts can be explored to enhance reaction efficiencies .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound might be investigated for their potential use as pesticides or herbicides, contributing to the protection of crops from pests and diseases .
Environmental Science
Lastly, this compound could be used in environmental science research to develop new methods for the removal of pollutants. Its chemical structure might interact with contaminants, aiding in their breakdown or removal .
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-11-5-3-4-10(12(11)18-2)13(16)15-8-6-14-7-9-15;/h3-5,14H,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVLJZEBFRDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride | |
CAS RN |
1221723-48-3 | |
Record name | Methanone, (2,3-dimethoxyphenyl)-1-piperazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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